3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Overview
Description
3-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a brominated derivative of cyclopropa[a]indene-1-carboxylic acid This compound is notable for its unique structure, which includes a cyclopropane ring fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves the bromination of cyclopropa[a]indene-1-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to achieve high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or to modify the existing carboxylic acid group.
Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products with additional functional groups.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
3-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid largely depends on its reactivity and the specific application. In biological systems, the bromine atom can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carboxylic acid group can also interact with various molecular targets, influencing pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
- 4-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
- 3-Bromo-5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
- 5-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Comparison: 3-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as 4-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid, the 3-bromo derivative may exhibit different biological activities and chemical properties due to the electronic and steric effects of the bromine atom’s position.
Biological Activity
3-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a chemical compound notable for its unique cyclopropane structure and bromine substitution. This compound has garnered attention in various fields including medicinal chemistry and organic synthesis due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H9BrO2
- Molar Mass : 253.09 g/mol
- Density : 1.736 g/cm³ (predicted)
- pKa : Approximately 4.50 (predicted)
Biological Activity
The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activity. For instance:
- Mechanism of Action : The compound may interact with specific enzymes or receptors involved in cancer cell proliferation. The bromine atom's presence can enhance the compound's ability to form stable interactions with target proteins.
- Case Study : A study demonstrated that derivatives of cyclopropane compounds showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound could have similar effects.
Anti-inflammatory Effects
Preliminary studies suggest potential anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Compounds like this compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antimicrobial Activity
There is emerging interest in the antimicrobial properties of this class of compounds:
- Broad-spectrum Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi. Further research is needed to confirm the specific antimicrobial efficacy of this compound.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Bromination : Starting from an indene derivative, bromination is performed to introduce the bromine atom.
- Cyclopropanation : The cyclopropane structure is formed through cyclopropanation reactions.
- Carboxylation : Finally, carboxylation introduces the carboxylic acid functional group.
Comparative Analysis
To understand the significance of this compound in comparison to other similar compounds, a comparison table is presented below:
Compound Name | Molecular Formula | Molar Mass (g/mol) | Biological Activity |
---|---|---|---|
This compound | C11H9BrO2 | 253.09 | Anticancer, Anti-inflammatory |
4-Bromo-1H-indole-3-carboxylic acid | C9H7BrO2 | 227.06 | Antimicrobial |
5-Bromo-indole derivatives | C8H7BrN2O | Varies | Anticancer |
Properties
IUPAC Name |
3-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c12-6-2-1-5-3-8-9(7(5)4-6)10(8)11(13)14/h1-2,4,8-10H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMSPPNJUVPCGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)C3=C1C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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